Orphenandrine - 17630-53-4

Orphenandrine

Catalog Number: EVT-3198036
CAS Number: 17630-53-4
Molecular Formula: C18H24ClNO
Molecular Weight: 305.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Orphenadrine is derived from diphenhydramine, an antihistamine. It is classified under the following categories:

  • Chemical Class: Anticholinergic agents
  • Pharmacological Class: Muscle relaxants
  • ATC Code: M03BX01 (Muscle relaxants, other)

The compound is available in various forms, including hydrochloride and citrate salts, and can be administered orally or via injection. Its bioavailability is approximately 90%, with a protein binding rate of about 95% .

Synthesis Analysis

The synthesis of Orphenadrine involves several chemical reactions. A common method includes the reaction of N,N-dimethyl phenyl chloride with 2-methanol-dimethylaminoethanol. This reaction typically proceeds under specific conditions to yield Orphenadrine as follows:

  1. Starting Materials:
    • N,N-dimethyl phenyl chloride
    • 2-methanol-dimethylaminoethanol
  2. Reaction Conditions:
    • Temperature: Typically conducted at room temperature or slightly elevated temperatures.
    • Solvent: Commonly performed in organic solvents such as dichloromethane or ethanol.
  3. Yield: The yield can vary based on reaction conditions but generally ranges from moderate to high efficiency.

This synthetic pathway highlights the importance of selecting appropriate conditions to optimize yield and purity .

Molecular Structure Analysis

Orphenadrine has the molecular formula C18H23NOC_{18}H_{23}NO and a molar mass of approximately 269.388 g/mol. The structure features a chiral center, resulting in two enantiomers: (R)-orphenadrine and (S)-orphenadrine, which are typically supplied as a racemic mixture for therapeutic use.

Chemical Reactions Analysis

Orphenadrine participates in various chemical reactions typical of amines and anticholinergic compounds. Notable reactions include:

  1. Acylation Reactions: Orphenadrine can undergo acylation to form derivatives that may enhance its pharmacological profile.
  2. Hydrolysis: Under certain conditions, hydrolysis can occur, affecting its stability and activity.
  3. Complex Formation: The compound can form complexes with proteins, such as bovine serum albumin, which can be analyzed using spectroscopic techniques .

These reactions are crucial for understanding its stability, efficacy, and potential interactions within biological systems.

Mechanism of Action

Orphenadrine exerts its effects primarily through antagonism of muscarinic acetylcholine receptors, exhibiting about 58% of the potency of atropine. This anticholinergic activity leads to a reduction in muscle spasms and pain relief by inhibiting involuntary muscle contractions.

Key Mechanisms Include:

  • Anticholinergic Effects: By blocking acetylcholine at muscarinic receptors, it reduces parasympathetic nervous system activity.
  • NMDA Receptor Antagonism: Some studies suggest that Orphenadrine may also act as an antagonist at N-methyl-D-aspartate receptors, contributing to its analgesic properties.
  • Local Anesthetic Properties: There is evidence indicating that it may have local anesthetic effects, further aiding in pain management .
Physical and Chemical Properties Analysis

Orphenadrine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: Approximately 130–135 °C.
  • pH Stability Range: Stable within a pH range of 4 to 7.

These properties are critical for formulation development and therapeutic application .

Applications

Orphenadrine is primarily used in clinical settings for:

  • Muscle Relaxation: Effective in treating muscle spasms associated with acute musculoskeletal conditions.
  • Parkinson's Disease Management: Historically significant for managing symptoms related to Parkinson's disease and drug-induced extrapyramidal symptoms.
  • Combination Therapies: Often used in combination with analgesics like paracetamol or aspirin to enhance pain relief effects.

Despite being overshadowed by newer agents, Orphenadrine remains relevant due to its unique pharmacological profile and applications in specific patient populations .

Historical Context and Development Chronology

Orphenadrine emerged from systematic structural modifications of ethanolamine antihistamines. Key milestones include:

  • 1940s: George Rieveschl's team at the University of Cincinnati developed diphenhydramine, leading to Parke-Davis's investigation of orphenadrine through o-methylation of diphenhydramine’s benzohydryl moiety [1] [7]. This alteration reduced peripheral antihistaminic activity while amplifying central anticholinergic effects.
  • 1950s-1960s: Clinical deployment focused on Parkinson’s disease management, where it counteracted neuroleptic-induced motor disturbances by restoring striatal dopaminergic-cholinergic balance [1] [8]. Prior to amantadine’s introduction, orphenadrine was a first-line antiparkinsonian agent.
  • 1970s-Present: Expansion into musculoskeletal pain management, particularly as an adjunct to analgesics. Fixed-dose combinations with paracetamol (e.g., 35mg orphenadrine/450mg paracetamol) gained regulatory approval in multiple jurisdictions, supported by efficacy in disrupting the "pain-spasm-pain" cycle [5].

Table 1: Key Historical Milestones in Orphenadrine Development

TimeframeDevelopment PhaseTherapeutic Focus
1940sStructural derivation from diphenhydramineAntihistamine optimization
1950s-1960sClinical adoptionParkinson's disease management
1970s-1980sFormulation diversificationMusculoskeletal pain adjunct
2000s-PresentMechanistic reevaluationMultitarget pharmacology profiling

Contemporary Research Paradigms and Knowledge Gaps

Current investigations prioritize resolving orphenadrine’s polypharmacology through several lenses:

Multitarget Engagement Validation:

  • Receptor Profiling: Confirmed antagonism at muscarinic M1 receptors (58% potency of atropine), histamine H₁ receptors, and NMDA receptors (Kᵢ = 6.0 ± 0.7 μM) [1] [4]. Emerging evidence suggests sodium channel blockade (Nav1.7, Nav1.8, Nav1.9) and hERG potassium channel inhibition, implicating broader ion channel modulation [1] [4].
  • Neurotransmitter Systems: Dual inhibition of dopamine and norepinephrine reuptake (NDRI activity) potentially contributes to mood-elevating effects observed in chronic pain cohorts [1] [6].

Stereochemical Complexity:Orphenadrine contains a chiral center, yet is typically administered racemically. Research gaps persist regarding enantioselective pharmacodynamics:

  • Differential receptor affinity between (R)- and (S)-enantiomers at muscarinic versus NMDA sites remains unquantified [1].
  • Metabolic disparities: Hepatic N-demethylation generates active metabolites (N-demethylorphenadrine, *N,N-didemethylorphenadrine*) with undefined stereochemical influences on activity [4].

Clinical Translation Challenges:

  • Combination Therapies: Synergistic mechanisms with NSAIDs/paracetamol are pharmacodynamically plausible but inadequately modeled in vivo. The 35mg orphenadrine/450mg paracetamol combination demonstrates efficacy in acute back pain, yet contribution ratios of individual components are unresolved [5].
  • Neuroplasticity Modulation: Preclinical data suggest NMDA blockade may disrupt central sensitization, but human evidence is lacking [1] [6].

Table 2: Critical Knowledge Gaps in Orphenadrine Research

DomainUnresolved QuestionsResearch Barrier
StereoselectivityEnantiomer-specific receptor affinity & metabolismLack of enantiopure pharmacokinetic studies
Ion Channel InteractionsPhysiological impact of Na⁺/K⁺ channel blockadeOverlap with CNS side effect pathways
Neuroadaptive EffectsLong-term NMDA-mediated plasticity in chronic painEthical constraints in human CNS sampling
Metabolite ContributionsActivity of N-demethylated metabolitesSynthetic reference standard scarcity

Theoretical Frameworks in Pharmacological Profiling

Orphenadrine’s actions are conceptualized through three intersecting models:

Balanced Anticholinergic Theory

:This framework posits that orphenadrine’s therapeutic effects in extrapyramidal disorders stem from striatal muscarinic receptor blockade, counteracting relative dopamine deficiency. Key elements include:

  • Normalization of thalamocortical feedback loops via basal ganglia output nuclei [1] [8].
  • Empirical support: 20% of Parkinson’s patients show motor improvement, primarily in rigidity and tremor [1]. Limitations include minimal bradykinesia reversal and variable response rates.

Properties

CAS Number

17630-53-4

Product Name

Orphenandrine

IUPAC Name

dimethyl-[2-[(3-methylphenyl)-phenylmethoxy]ethyl]azanium;chloride

Molecular Formula

C18H24ClNO

Molecular Weight

305.8 g/mol

InChI

InChI=1S/C18H23NO.ClH/c1-15-8-7-11-17(14-15)18(20-13-12-19(2)3)16-9-5-4-6-10-16;/h4-11,14,18H,12-13H2,1-3H3;1H

InChI Key

JYZPVFDNYWNWHP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(C2=CC=CC=C2)OCC[NH+](C)C.[Cl-]

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CC=C2)OCC[NH+](C)C.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.